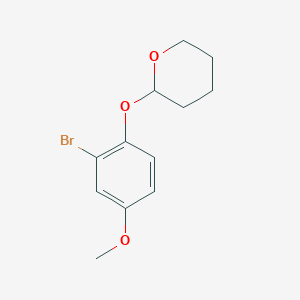
2-(2-bromo-4-methoxyphenoxy)tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-methoxyphenoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C12H15BrO3 It is a derivative of tetrahydropyran, featuring a bromine atom and a methoxy group attached to a phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenoxy)tetrahydro-2H-pyran typically involves the reaction of 2-bromo-4-methoxyphenol with tetrahydropyran under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-bromo-4-methoxyphenoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated or hydroxylated products.
Applications De Recherche Scientifique
2-(2-bromo-4-methoxyphenoxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-bromo-4-methoxy-5-methylphenoxy)tetrahydro-2H-pyran: Similar structure with an additional methyl group.
2-(4-bromophenoxy)tetrahydropyran: Lacks the methoxy group.
4-(bromomethyl)tetrahydro-2H-pyran: Different substitution pattern on the pyran ring.
Uniqueness
2-(2-bromo-4-methoxyphenoxy)tetrahydro-2H-pyran is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C12H15BrO3 |
|---|---|
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
2-(2-bromo-4-methoxyphenoxy)oxane |
InChI |
InChI=1S/C12H15BrO3/c1-14-9-5-6-11(10(13)8-9)16-12-4-2-3-7-15-12/h5-6,8,12H,2-4,7H2,1H3 |
Clé InChI |
PBSGLKCWQCRPMX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC2CCCCO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


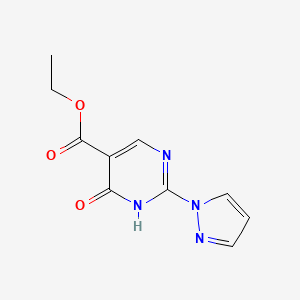
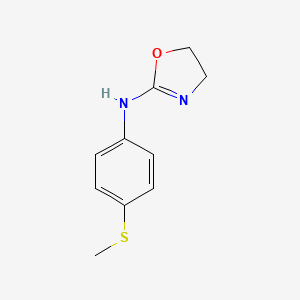
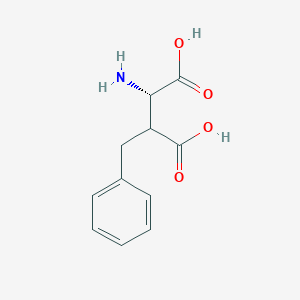
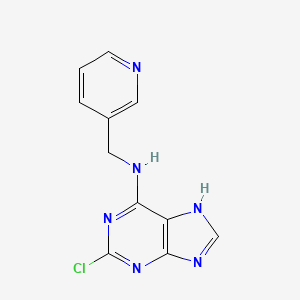
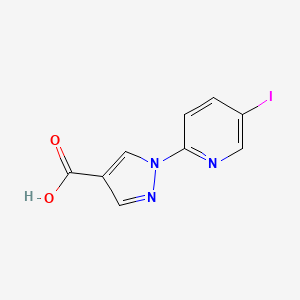
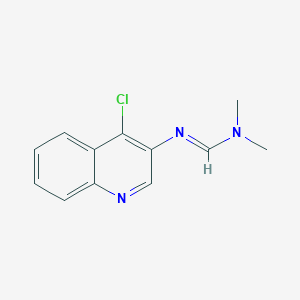
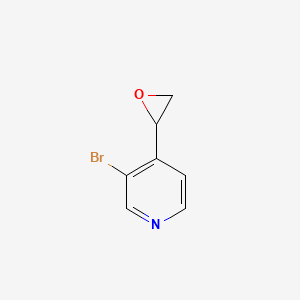
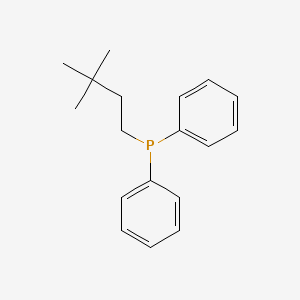
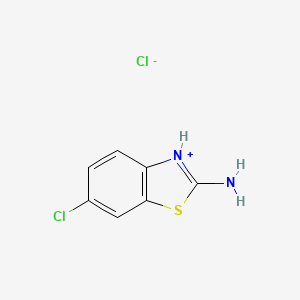
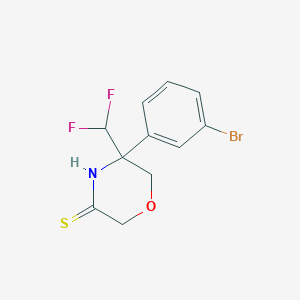
![[(((Pyrrole-2-yl)methylidene)amino)ethyl]amine](/img/structure/B8378795.png)
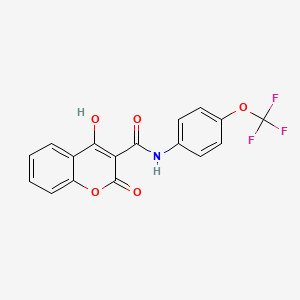
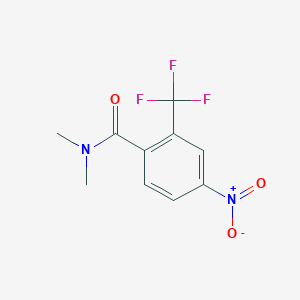
![methyl 2-(cyclopropanecarbonyl)-4-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-5-carboxylate](/img/structure/B8378808.png)
